(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
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Overview
Description
®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structural properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride typically involves the reductive amination of suitable carbonyl compounds (such as aldehydes or ketones) with ammonia or amines in the presence of catalysts and hydrogen . This method allows for the preparation of primary, secondary, and tertiary amines, including N-methylamines, under controlled conditions.
Industrial Production Methods: Industrial production of ®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride often employs electrochemical reductive amination techniques. These methods are efficient and environmentally friendly, providing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: ®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive amination typically uses hydrogen gas and suitable catalysts.
Substitution: Reagents such as halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions include various amine derivatives and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a building block for biomolecules.
Medicine: It has therapeutic potential and is investigated for its effects on various physiological pathways.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of ®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Aminomethyl)benzeneboronic acid hydrochloride: Used as intermediates in chemical reactions and as catalysts.
Pyridinium salts: Known for their diverse applications in pharmaceuticals and materials science.
Uniqueness: ®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is unique due to its chiral nature and specific structural properties, which confer distinct reactivity and potential therapeutic benefits compared to other similar compounds.
Properties
IUPAC Name |
(2R)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSGJSAOJMRTGB-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719291 |
Source
|
Record name | (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276055-45-8 |
Source
|
Record name | (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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